molecular formula C9H14O2 B064660 2-But-3-ynyl-2-ethyl-1,3-dioxolane CAS No. 166907-61-5

2-But-3-ynyl-2-ethyl-1,3-dioxolane

Cat. No.: B064660
CAS No.: 166907-61-5
M. Wt: 154.21 g/mol
InChI Key: WVAVAZFRBUFSEQ-UHFFFAOYSA-N
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Description

2-But-3-ynyl-2-ethyl-1,3-dioxolane is a chemical compound of interest in organic synthesis, characterized by its molecular formula C9H14O2 and a molecular weight of 154.21 g/mol . This compound features a 1,3-dioxolane ring, a functional group widely recognized for its role as a protecting group for carbonyl moieties, specifically aldehydes and ketones . The presence of the 1,3-dioxolane structure confers stability, making the protected carbonyl resistant to a wide range of conditions, including neutral and basic environments, as well as reactions with nucleophiles and reducing agents . The but-3-ynyl substituent incorporates a terminal alkyne group, which offers a versatile handle for further synthetic transformations through metal-catalyzed coupling reactions, such as the Click chemistry (Cu-catalyzed Azide-Alkyne Cycloaddition), enabling the construction of more complex molecular architectures. The primary research value of this compound lies in its dual functionality; it can serve to protect a carbonyl group during a multi-step synthesis while the alkyne handle allows for strategic carbon-carbon bond formation at a later stage. Deprotection of the 1,3-dioxolane to regenerate the original carbonyl group can be achieved under mild acidic conditions or using other catalytic methods, completing its utility as a protective strategy . As a building block, it finds potential application in the synthesis of pharmaceuticals, natural products, and functional materials. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

166907-61-5

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2-but-3-ynyl-2-ethyl-1,3-dioxolane

InChI

InChI=1S/C9H14O2/c1-3-5-6-9(4-2)10-7-8-11-9/h1H,4-8H2,2H3

InChI Key

WVAVAZFRBUFSEQ-UHFFFAOYSA-N

SMILES

CCC1(OCCO1)CCC#C

Canonical SMILES

CCC1(OCCO1)CCC#C

Synonyms

1,3-Dioxolane, 2-(3-butynyl)-2-ethyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-but-3-ynyl-2-ethyl-1,3-dioxolane with structurally analogous 1,3-dioxolane derivatives, highlighting substituent effects on properties and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Ethyl, But-3-ynyl C₉H₁₄O₂ 170.21 Inferred: High reactivity due to alkyne group; potential use in synthetic intermediates or specialty polymers.
2-Ethyl-2-methyl-1,3-dioxolane Ethyl, Methyl C₆H₁₂O₂ 116.16 Higher volatility; used as a solvent or flavor precursor.
4-Methyl-2-phenyl-1,3-dioxolane Methyl, Phenyl C₁₀H₁₂O₂ 164.20 Floral flavor agent in food/beverages; detected in alcoholic drinks.
2-n-Nonyl-1,3-dioxolane (SEPA) Nonyl C₁₂H₂₄O₂ 200.32 Skin permeation enhancer in transdermal drug delivery.
2-Methyl-1,3-dioxolane Methyl C₄H₈O₂ 88.11 Detected in recycled PET materials; low volatility and stability in industrial settings.

Key Comparative Insights:

Hydrolysis studies on 2-methyl-1,3-dioxolane (A-1 mechanism) and 2-methyl-4-methylene-1,3-dioxolane (A-Se2 mechanism) suggest that substituent size and electronic effects significantly influence reaction pathways .

Physical Properties: Volatility: Smaller substituents (e.g., methyl in 2-methyl-1,3-dioxolane) correlate with higher volatility, while bulky groups (e.g., nonyl in SEPA) reduce volatility . Solubility: Aryl-substituted derivatives (e.g., 4-methyl-2-phenyl-1,3-dioxolane) exhibit lower water solubility due to hydrophobic aromatic rings, whereas alkyne-containing compounds may have intermediate polarity .

Applications: Flavor Industry: 4-Methyl-2-phenyl-1,3-dioxolane is used for its floral aroma, whereas alkyne-containing derivatives are unexplored in this context but may offer novel sensory profiles . Materials Science: Fluorinated dioxolanes (e.g., poly(perfluoro-2-methylene-1,3-dioxolane)) demonstrate high gas permeability, suggesting that alkyne substituents could enhance polymer functionality .

Thermodynamic Stability :

  • Group contribution models for dioxolanes (e.g., 2,2-diisopropyl-1,3-dioxolane) show that bulky substituents increase steric strain, reducing enthalpy stability. The alkyne group in the target compound may similarly affect thermodynamic properties .

Q & A

Basic Research Questions

What are the common synthesis methods for 2-But-3-ynyl-2-ethyl-1,3-dioxolane and its derivatives?

Methodological Answer:
Synthesis typically involves cyclocondensation reactions between diols and carbonyl compounds under acidic catalysis. For example:

  • Stepwise alkylation of dioxolane precursors (e.g., using bromoethyl or propargyl substituents) with aryl halides or alkyne-containing reagents .
  • Protection-deprotection strategies to introduce functional groups (e.g., bromoethyl moieties) while preserving the dioxolane ring .
  • Kinetic vs. thermodynamic control adjustments to optimize regioselectivity, particularly for branched derivatives .

Key Data:

  • Comparative molecular weights and substituent effects for related compounds (e.g., 2-(3-Bromo-2-fluoro-6-methylphenyl)-1,3-dioxolane) can guide reaction stoichiometry .

How can spectroscopic techniques confirm the structure of 1,3-dioxolane derivatives?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR : Peaks at δ 4.8–5.2 ppm (dioxolane ring protons) and δ 1.2–1.5 ppm (ethyl/propargyl substituents) confirm substitution patterns .
    • ¹³C NMR : Signals near 100–110 ppm indicate the dioxolane ring carbons, while alkynyl carbons (sp-hybridized) appear at δ 70–85 ppm .
  • IR Spectroscopy : Stretching vibrations at 1650–1750 cm⁻¹ (C=O, if present) and 2100–2260 cm⁻¹ (C≡C in propargyl groups) .

Validation: Cross-referencing with mass spectrometry (e.g., ESI-MS) ensures molecular ion consistency .

What reaction pathways are observed in 1,3-dioxolane derivatives under acidic/basic conditions?

Methodological Answer:

  • Acidic Hydrolysis : Cleavage of the dioxolane ring to regenerate carbonyl compounds (e.g., ketones or aldehydes) and diols. Reaction rates depend on substituent steric effects and solvent polarity .
  • Base-Mediated Rearrangements : Alkaline conditions may induce ring-opening followed by re-cyclization, forming alternative heterocycles (e.g., tetrahydrofurans) .
  • Radical Polymerization : 2-Methylene-1,3-dioxolane derivatives undergo radical-initiated chain-growth polymerization, forming polyethers with tunable molecular weights .

Advanced Research Questions

How do solvent polarity and composition influence hydrolysis kinetics of 2-ethyl-1,3-dioxolane derivatives?

Methodological Answer:

  • Solvent Screening : Use binary mixtures (e.g., water-dioxane or water-DMSO) to modulate dielectric constants. For example:
    • A-1 vs. A-SE2 Mechanisms : Solvent polarity similarly affects both pathways, as shown by kinetic studies on 2-methyl-1,3-dioxolane hydrolysis .
    • Reactive Distillation : Optimize solvent ratios (e.g., water:organic) to enhance equilibrium conversion in 2-ethyl-1,3-dioxolane hydrolysis for ethylene glycol recovery .

Key Data:

  • Hydrolysis rate constants increase by 30–50% in high-polarity solvents due to transition-state stabilization .

What catalytic systems enable enantioselective synthesis of 1,3-dioxolane derivatives?

Methodological Answer:

  • Chiral Ligands : Use (R,R)-MeDUPHOS with Pd(CH₃CN)(BF₄) to achieve >90% enantiomeric excess in reactions involving 2-amino-4-methyl-1,3-dioxolane .
  • Enzyme Catalysis : Lipases (e.g., Candida antarctica) catalyze kinetic resolutions of racemic dioxolane derivatives in non-aqueous media .

Optimization: Adjust catalyst loading (0.5–5 mol%) and temperature (25–60°C) to balance reactivity and selectivity .

How can reactive distillation optimize ethylene glycol recovery from 2-ethyl-1,3-dioxolane hydrolysis?

Methodological Answer:

  • Pilot-Scale Setup : Use structured catalytic packing (e.g., KRD-002 ion-exchange resin) to enhance vapor-liquid contact and reaction efficiency .
  • Operating Parameters :
    • Reflux Ratio (RR) : Higher RR (3–5) improves product purity but increases energy costs.
    • Feed Mole Ratio (FMR) : Excess water (FMR >10) shifts equilibrium toward ethylene glycol .

Validation: NRTL thermodynamic models predict conversion within ±5% of experimental data .

How can computational methods predict biological interactions of 1,3-dioxolane derivatives?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding of 2-(Cyclohex-3-en-1-yl)-4-methyl-1,3-dioxolane to enzyme active sites (e.g., cytochrome P450) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity (e.g., IC₅₀ values) to design derivatives with enhanced binding affinity .

Data Sources: PubChem bioassay datasets (e.g., AID 1259401) provide experimental validation .

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